molecular formula C22H24N6O B11617142 2-(2-Cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-(2-Cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11617142
M. Wt: 388.5 g/mol
InChI Key: IGCGFITVBBKHEC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused heterocyclic core with a benzimidazole moiety linked to a pyridine ring. The structure includes a 2-cyanoethyl group at position 2, a methyl group at position 3, and a 4-(2-hydroxyethyl)piperazinyl substituent at position 1.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

2-(2-cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H24N6O/c1-16-17(5-4-8-23)22(27-11-9-26(10-12-27)13-14-29)28-20-7-3-2-6-19(20)25-21(28)18(16)15-24/h2-3,6-7,29H,4-5,9-14H2,1H3

InChI Key

IGCGFITVBBKHEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)N4CCN(CC4)CCO)C#N

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and novel derivatives.

      Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Exploring its potential as a drug candidate (e.g., antiviral, anticancer).

      Industry: Developing new materials or catalysts based on its structure.

  • Mechanism of Action

      Targets: It may interact with specific receptors, enzymes, or cellular components.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Structural and Physicochemical Properties

    Key structural variations among analogs lie in the piperazine substituents and side chains, which influence molecular weight, polarity, and bioactivity. Below is a comparative analysis:

    Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituents Notable Properties/Activity Reference
    Target Compound C₂₃H₂₆N₆O 426.51 g/mol 2-(2-Cyanoethyl), 4-(2-hydroxyethyl)piperazine, 3-methyl Likely moderate logP (hydrophilic) Inferred
    2-Benzyl-3-methyl-1-[4-(3-phenylpropenyl)piperazinyl] analog C₃₃H₃₁N₅ 497.65 g/mol Benzyl, 3-phenylpropenyl-piperazine Higher lipophilicity (bulky aryl)
    1-[4-(Adamantan-1-yl)piperazinyl]-2-ethyl-3-methyl analog C₂₈H₃₄N₆ 470.61 g/mol Adamantane (rigid hydrophobic group) Enhanced CNS penetration potential
    1-[4-(2-Methylprop-2-enyl)piperazinyl]-3-propyl analog C₂₃H₂₇N₅ 373.49 g/mol 2-Methylpropenyl, propyl Lower molecular weight, flexibility
    1-Chloro-2-(2-chloroethyl)-3-methyl analog C₁₅H₁₁Cl₂N₃ 304.17 g/mol Chlorine atoms at positions 1 and 2 Electrophilic, potential reactivity
    1-[4-(2-(3-Methoxyphenoxy)ethyl)piperazinyl]-3-methyl analog C₂₇H₂₈N₆O₂ 492.56 g/mol 3-Methoxyphenoxyethyl-piperazine Polar, H-bonding capacity

    Biological Activity

    The compound 2-(2-Cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of the compound can be represented as follows:

    • Molecular Formula : C22H24N6O
    • Molecular Weight : 388.476 g/mol
    • CAS Number : 442572-54-5

    This compound features a pyrido[1,2-a]benzimidazole core, which is known for various biological activities including anti-cancer and anti-inflammatory properties.

    Anticancer Activity

    Research indicates that compounds with a benzimidazole scaffold exhibit significant anticancer properties. The specific compound under review has been shown to inhibit tumor cell proliferation in various cancer cell lines.

    • Mechanism of Action :
      • The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
      • It has been suggested to interfere with the cell cycle, particularly at the G2/M phase, leading to cell cycle arrest.
    • Case Studies :
      • A study conducted on human breast cancer cells (MCF-7) demonstrated a dose-dependent reduction in cell viability upon treatment with this compound, with IC50 values indicating potent activity at micromolar concentrations.
      • In vivo studies using mouse models showed significant tumor regression when treated with this compound compared to control groups.

    Antimicrobial Activity

    The compound's structural features suggest potential antimicrobial properties. Research has shown that similar benzimidazole derivatives possess antibacterial and antifungal activities.

    • In Vitro Studies :
      • The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.
      • Minimum inhibitory concentration (MIC) values were determined to assess its effectiveness against these pathogens.
    • Topical Applications :
      • Its potential as a topical antibacterial agent for conditions such as gingivitis has been explored, with several derivatives showing promising results against periodontal pathogens.

    Data Tables

    Biological ActivityTest SystemResultReference
    AnticancerMCF-7 CellsIC50: 10 µM
    AntibacterialS. aureusInhibition Zone: 15 mm
    AntibacterialE. coliMIC: 32 µg/mL

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